1-[(5-Methylfuran-2-yl)methyl]-3-phenyl-1-pyridin-2-ylurea
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Overview
Description
3-[(5-METHYLFURAN-2-YL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA is a complex organic compound that features a unique combination of furan, phenyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-METHYLFURAN-2-YL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA typically involves the reaction of 5-methylfuran-2-carbaldehyde with aniline and pyridin-2-ylamine under specific conditions. The reaction is often catalyzed by trifluoroacetic acid and may involve the use of molecular sieves to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(5-METHYLFURAN-2-YL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenyl and pyridinyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
3-[(5-METHYLFURAN-2-YL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-[(5-METHYLFURAN-2-YL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with multiple biological systems .
Comparison with Similar Compounds
Similar Compounds
5-Phenylfuran-2-yl derivatives: These compounds share the furan and phenyl groups but differ in other substituents.
Pyridin-2-yl derivatives: Compounds with similar pyridinyl groups but different additional functional groups.
Uniqueness
3-[(5-METHYLFURAN-2-YL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA is unique due to its combination of furan, phenyl, and pyridinyl groups, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C18H17N3O2 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl]-3-phenyl-1-pyridin-2-ylurea |
InChI |
InChI=1S/C18H17N3O2/c1-14-10-11-16(23-14)13-21(17-9-5-6-12-19-17)18(22)20-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,20,22) |
InChI Key |
WUUUIRFVSPLGEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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